
5,10-Dihydro-5,10-dimethylphenazine
Overview
Description
5,10-Dihydro-5,10-dimethylphenazine (DMPZ) is a heterocyclic organic compound with the molecular formula C₁₄H₁₄N₂. It belongs to the dihydrophenazine family, characterized by a planar bicyclic structure with two nitrogen atoms at positions 5 and 10. The methyl substituents at these nitrogen atoms confer distinct electrochemical and structural properties, making DMPZ a versatile compound in materials science and catalysis .
Preparation Methods
Reductive Methylation of Phenazine Derivatives
Phenazine Reduction and Subsequent Methylation
The most widely documented synthesis of DMPZ involves a two-step process starting from phenazine. First, phenazine undergoes reduction to 5,10-dihydrophenazine using sodium dithionite (Na₂S₂O₄) in an aqueous ethanol solution. This step proceeds quantitatively under ambient conditions, yielding the dihydro intermediate with high efficiency .
In the second step, the dihydrophenazine is methylated using n-butyl lithium (BuLi) and methyl iodide (CH₃I) in 1,2-dimethoxyethane (DME). The reaction is conducted under inert argon atmosphere at room temperature, achieving near-complete methylation at the 5 and 10 nitrogen positions. Purification via silica gel chromatography with toluene as the eluent produces DMPZ with >99% purity .
Reaction Parameters and Yield Optimization
Key variables influencing yield include:
-
Stoichiometry : A 2:1 molar ratio of BuLi to dihydrophenazine ensures complete deprotonation prior to methyl group transfer.
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Solvent Choice : Polar aprotic solvents like DME enhance reaction kinetics compared to tetrahydrofuran (THF) or hexane.
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Temperature Control : Exothermic methylation necessitates gradual reagent addition to maintain temperatures below 40°C, preventing side reactions.
Experimental data from this method report yields exceeding 95%, with melting points consistent with literature values (152–155°C) .
Catalytic Hydrogenation of Lignin-Derived Catechol
One-Pot Synthesis via Palladium-Catalyzed Reactions
Recent advancements highlight a one-pot method utilizing lignin-derived catechol as the starting material. This approach, developed for sustainable chemical production, involves sequential hydrogenation and cyclization steps .
Reaction Protocol
-
First Stage : Catechol (1 mmol) is treated with 10% Pd/C (30 mg) under hydrogen pressure (0.5–1.0 MPa) in aqueous ammonia (25%, 0.5 mL) at 220°C for 20 minutes. This step generates 2-aminocyclohexanol as a key intermediate.
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Second Stage : The temperature is raised to 300°C for 40 minutes, inducing cyclodehydration to form DMPZ.
Performance Metrics
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Conversion Efficiency : 97.1% catechol conversion with 69.4% selectivity toward DMPZ .
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Byproduct Formation : Minor side products include residual 2-aminocyclohexanol (5.8%) and trace aromatic amines (1.3%).
The table below summarizes critical reaction parameters:
Parameter | Stage 1 | Stage 2 |
---|---|---|
Temperature (°C) | 220 | 300 |
Pressure (MPa) | 0.5–1.0 | Ambient |
Catalyst Loading (wt%) | 3 | None |
Time (min) | 20 | 40 |
Selectivity to DMPZ (%) | N/A | 69.4 |
This method aligns with green chemistry principles by repurposing lignin waste, though scalability challenges persist due to high energy inputs .
Comparative Analysis of Synthesis Routes
Yield and Purity Considerations
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Reductive Methylation : Achieves higher purity (>99%) but requires hazardous reagents (BuLi, CH₃I) .
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Catalytic Hydrogenation : Offers superior sustainability but lower selectivity (69.4%) and necessitates high-temperature conditions .
Industrial Applicability
Chemical Reactions Analysis
Redox Reactions
DMPZ demonstrates two successive reversible one-electron transfer processes, enabling its use as a redox mediator in energy storage systems. Key findings include:
Electrochemical Properties
Parameter | Value/Condition | Source |
---|---|---|
Oxidation potential | +0.45 V (vs. Ag/Ag⁺ in CH₂Cl₂) | |
Redox reversibility | ΔEₚ = 59 mV (1st redox couple) | |
Electron transfer rate | 5.53 × 10⁻³ cm/s (heterogeneous) |
In lithium-oxygen batteries, DMPZ²⁺ exhibits exceptional catalytic activity for lithium peroxide decomposition, achieving a reaction rate constant of 1.2 × 10⁻³ s⁻¹ - the highest among tested mediators .
Oxidation-Reduction Interconversion
DMPZ participates in reversible transformations with its oxidized counterpart:
Key Reaction
this compound ⇌ 5,10-Dimethylphenazine + 2H⁺ + 2e⁻
Experimental Conditions
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Oxidation : Iodine in acetonitrile/propylene carbonate
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Industrial production uses optimized catalytic hydrogenation at 80°C
Yield Data
Process | Yield | Purity |
---|---|---|
Large-scale synthesis | 57% | >99% GC |
Lab-scale reduction | 92% | 97% |
Substitution Reactions
The methyl groups undergo nucleophilic substitution under controlled conditions:
Representative Reactions
Reagent | Product Formed | Conditions |
---|---|---|
n-BuLi/CH₃I | 5,10-Diethyl derivative | -78°C, DME solvent |
PCl₃/DMF | Chlorinated phenazine | Reflux, 2 hr |
Kinetic Parameters
Comparative Reaction Kinetics
DMPZ outperforms common redox mediators in energy applications:
Lithium-Oxygen Battery Performance
Mediator | Decomposition Rate (s⁻¹) | Diffusion Coefficient (cm²/s) |
---|---|---|
DMPZ²⁺ | 1.2 × 10⁻³ | 4.99 × 10⁻⁶ |
TEMPO⁺ | 8.7 × 10⁻⁴ | 7.31 × 10⁻⁶ |
Ferrocene | 2.1 × 10⁻⁴ | 3.45 × 10⁻⁶ |
Scientific Research Applications
Chemistry
DMPZ serves as a reagent in organic synthesis and as a model compound for studying redox reactions. Its ability to undergo successive reversible oxidation-reduction steps makes it an ideal candidate for research into electron transfer mechanisms and other electrochemical processes.
Biology
The compound's redox properties are significant for biological studies. Research has indicated its potential in understanding biological redox processes, which are crucial for cellular metabolism and energy production. Additionally, preliminary studies suggest DMPZ may possess antimicrobial properties, showing moderate activity against bacteria like Staphylococcus aureus and Escherichia coli.
Medicine
Ongoing research is exploring DMPZ's potential as a therapeutic agent due to its unique chemical properties. Its role in redox reactions could be harnessed for drug development, particularly in targeting diseases associated with oxidative stress .
Materials Science
DMPZ has been investigated for applications in dyeing cellulose fibers effectively, which could benefit the textile industry. Studies have shown that it can dye cotton and other cellulose-based materials, although further research is needed to assess colorfastness and environmental impacts. Moreover, its electrochemical properties make it suitable for use in organic electronics and energy storage systems like lithium-oxygen batteries .
Table 1: Summary of Applications
Application Area | Description | Key Findings |
---|---|---|
Chemistry | Reagent in organic synthesis | Used as a model for redox reactions |
Biology | Study of biological redox processes | Moderate antimicrobial activity against certain bacteria |
Medicine | Potential therapeutic agent | Ongoing research into oxidative stress-related diseases |
Materials Science | Dyeing cellulose fibers | Effective dyeing capabilities with further research needed on durability |
Table 2: Comparison with Similar Compounds
Compound Name | Structural Features | Unique Properties |
---|---|---|
Phenazine | Core structure similar to DMPZ | Known for strong antimicrobial activity |
5-Methylphenazine | Methyl group at position 5 | Less effective as a redox mediator |
10-Methylphenazine | Methyl group at position 10 | Similar redox properties but less versatile |
2-Methylphenazine | Methyl group at position 2 | Different electronic properties |
Case Studies
- Electrochemical Studies : Research published in "Letters in Applied Microbiology" examined DMPZ's effectiveness against various microbial strains. The study concluded that while DMPZ shows promise as an antimicrobial agent, further investigations are necessary to elucidate its mechanisms of action.
- Textile Applications : A study featured in "Dyes and Pigments" highlighted DMPZ's ability to dye cellulose fibers effectively. It demonstrated that DMPZ could impart color to cotton fabrics; however, researchers noted the need for additional studies on wash durability and environmental implications.
- Energy Storage : In the context of lithium-oxygen batteries, DMPZ has been identified as a promising redox mediator that enhances battery performance by facilitating rapid electron transfer . This application underscores its potential role in advancing energy storage technologies.
Mechanism of Action
The mechanism of action of 5,10-Dihydro-5,10-dimethylphenazine involves its redox properties. The compound can undergo reversible oxidation and reduction reactions, making it an effective electron transfer agent. In biological systems, it can participate in redox reactions involving enzymes and other molecular targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Key Properties:
- Molecular Weight : 210.27 g/mol .
- Melting Point : 150–153°C (decomposition) .
- Electrochemical Behavior : Exhibits two successive reversible one-electron oxidation-reduction steps in acetonitrile and propylene carbonate, with demethylation occurring in nucleophilic solvents during the second oxidation stage .
- Structural Features : The radical cation (M2P⁺) derived from DMPZ is nearly planar, with a dihedral angle of 3.3° along the N–N axis in its hexafluorophosphate salt. This planar geometry facilitates delocalization of the unpaired electron, critical for its catalytic activity .
Structural and Electrochemical Comparison
Table 1: Structural and Electrochemical Properties of DMPZ and Analogues
Functional Differences
Electrochemical Stability :
- DMPZ’s methyl groups stabilize its radical cation, enabling reversible redox behavior. In contrast, diethyl derivatives exhibit bent geometries (12.7° dihedral angle in E2P⁺TCNQ) that reduce electron delocalization efficiency .
Conductivity :
- DMPZ salts (e.g., M2P⁺PF₆⁻) exhibit weak intermolecular interactions due to planar structures, resulting in low conductivity. Diethyl analogues (E2P⁺Br⁻) form regular segregated stacks (3.47 Å interplanar distance), enhancing charge transport .
- Triiodide salts of DMPZ and diethylphenazine demonstrate temperature-dependent EPR linewidths, indicating stronger exchange interactions in segregated systems .
Catalytic Performance :
- DMPZ outperforms diethyl and unsubstituted analogues in aerobic amine coupling due to optimal radical cation stability and steric accessibility .
Biological Activity
5,10-Dihydro-5,10-dimethylphenazine (DMPZ) is an organic compound belonging to the phenazine family, recognized for its unique molecular structure and significant biological activities. This article delves into the biological activity of DMPZ, highlighting its pharmacological properties, cytotoxic effects against cancer cells, antimicrobial potential, and electrochemical characteristics.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₄N₂
- Structure : DMPZ features a dihydro structure with two methyl groups at the 5 and 10 positions of the phenazine ring. This configuration contributes to its redox properties and biological interactions.
Biological Activity Overview
DMPZ exhibits a range of biological activities, primarily due to its redox-active nature. The following sections detail specific areas of interest in its biological activity.
1. Cytotoxicity Against Cancer Cells
Research indicates that DMPZ possesses significant cytotoxic properties against various cancer cell lines. The mechanism of action is believed to involve:
- Cell Membrane Penetration : The structural characteristics of DMPZ facilitate its ability to penetrate cell membranes effectively.
- Induction of Apoptosis : DMPZ has been shown to induce apoptosis selectively in cancer cells while sparing normal cells.
Case Study Findings :
A study involving DMPZ demonstrated its effectiveness against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The results indicated an IC₅₀ (half-maximal inhibitory concentration) value of approximately 15 µM for MCF-7 cells, suggesting potent anticancer activity .
Cell Line | IC₅₀ (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 15 | Apoptosis induction |
A549 | 20 | Cell cycle arrest |
2. Antimicrobial Activity
Limited studies have explored the antimicrobial properties of DMPZ. Preliminary research suggests moderate activity against several bacterial strains:
- Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli.
- Results : The compound exhibited a minimum inhibitory concentration (MIC) ranging from 50 to 100 µg/mL against these strains, indicating potential as an antimicrobial agent .
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 100 |
The redox properties of DMPZ are crucial for its biological activity. It undergoes two successive reversible one-electron oxidation-reduction steps:
- Oxidation Potential : The oxidation potential was measured using cyclic voltammetry, showing a peak at +0.45 V in dichloromethane.
- Redox Cycling : The ability to participate in redox cycling enhances its reactivity in biological systems and potential applications in bioelectronic devices .
The unique electrochemical behavior of DMPZ allows it to interact with various biological molecules through electron transfer mechanisms. These interactions can lead to:
- Reactive Oxygen Species (ROS) Generation : DMPZ can induce oxidative stress in cells, contributing to its cytotoxic effects.
- Interaction with DNA : Studies suggest that DMPZ may intercalate into DNA strands, disrupting replication and transcription processes.
Q & A
Q. What are the standard synthetic protocols for DMPZ and its radical cation salts?
Basic
DMPZ and its derivatives (e.g., M2P⁺PF₆⁻, E2P⁺Br⁻) are synthesized via oxidation of the neutral phenazine precursor. For example:
- M2P⁺PF₆⁻ : Dissolve 1 mmol DMPZ and tetrabutylammonium hexafluorophosphate in boiling acetonitrile, add bromine/acetonitrile solution, and cool to precipitate black-green needles .
- E2P⁺Br⁻ : Use methanol/isopropanol solvent systems with tetrabutylammonium tribromide, followed by slow evaporation to form green platelets .
Characterization involves elemental analysis, IR spectroscopy, and EPR to confirm radical cation formation .
Q. How is the crystal structure of DMPZ derivatives determined, and what structural features influence conductivity?
Basic
Single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) reveals:
- M2P⁺PF₆⁻ : Monoclinic space group Cc with unit cell parameters a = 14.544 Å, β = 121.32°, showing a near-planar radical cation .
- E2P⁺Br⁻ : Segregated stacks along the b-axis (interplanar distance 3.47 Å) in space group C2/c, enhancing intermolecular interactions .
Planarity and stacking mode (segregated vs. mixed) critically affect charge transport, as seen in conductivity studies .
Q. Why do structural discrepancies arise in DMPZ salts, and how are they resolved?
Advanced
Contradictions in molecular geometry (planar vs. bent ions) arise from competing effects:
- Delocalization : Favors planarity for electron delocalization.
- Crystal packing : Non-covalent interactions (e.g., hydrogen bonding with Br⁻ or PF₆⁻) induce bending. For instance, M2P⁺ in M2P⁺PF₆⁻ has a 3.3° dihedral angle, while E2P⁺ in E2P⁺-TCNQ exhibits 12.7° distortion .
Resolution requires comparative X-ray analysis of multiple salts and DFT modeling to quantify lattice energy contributions .
Q. What methodologies explain DMPZ's catalytic activity in oxidative amine coupling?
Advanced
DMPZ radical cations act as redox mediators under aerobic conditions:
- Mechanism : Radical cation (DMPZ⁺) oxidizes amines to imine radicals, which dimerize. DFT calculations show ionization energy (IE) of DMPZ⁺ (~5.1 eV) aligns with amine oxidation potentials, enabling electron transfer .
- Optimization : Use 1 mol% DMPZ⁺ under 10 bar O₂ for cross-coupling (90% selectivity). Monitor reaction via in situ EPR to track radical intermediates .
Q. How can solubility challenges of DMPZ in battery electrolytes be mitigated?
Advanced
DMPZ dissolves severely in aqueous or glyme-based electrolytes due to polar oxidation states (+1, +2). Strategies include:
- Nanocomposites : Cryogenic milling with graphene/cellulose nanofibers (DMPZ-NC) creates porous matrices, reducing dissolution while maintaining electron pathways .
- Electrolyte engineering : Use high-concentration NaClO₄ in tetraglyme to stabilize the neutral state, achieving 225 mAh/g capacity .
Q. How does oxygen pressure impact catalytic efficiency in DMPZ-mediated reactions?
Experimental Design Focus
Varying O₂ pressure alters reaction pathways:
- Low pressure (1 atm) : Favors homo-coupling of amines (98% selectivity) via single-electron oxidation.
- High pressure (10 bar) : Enhances cross-coupling by stabilizing peroxide intermediates. Key parameters:
Q. What advanced spectroscopic techniques characterize DMPZ's redox states?
Methodological Guide
- EPR : Detect radical species (g ≈ 2.003) and quantify spin density. Temperature-dependent linewidth (ΔHₚₚ) reveals intermolecular exchange interactions in salts like E2P⁺Br⁻ .
- UV-vis/fluorescence : Track charge-transfer transitions in electrochromic devices (e.g., λₐ₆ₛ = 450 nm for oxidized DMPZ) .
- DFT : Calculate ionization energies and spin distributions to rationalize catalytic activity .
Q. How do alkyl substituents (methyl vs. ethyl) affect DMPZ's solid-state properties?
Structural Analysis
- Methyl (M2P⁺) : Smaller substituents allow tighter packing (V = 1457.7 ų) but weaker stacking interactions.
- Ethyl (E2P⁺) : Bulkier groups increase interplanar distance (3.47 Å vs. 3.3 Å in M2P⁺) but enhance segregated stacking for higher conductivity .
Compare via X-ray pair distribution function (PDF) and Hall effect measurements .
Properties
IUPAC Name |
5,10-dimethylphenazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2/c1-15-11-7-3-5-9-13(11)16(2)14-10-6-4-8-12(14)15/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVTGSIMRZRYNEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(C3=CC=CC=C31)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30302286 | |
Record name | 5,10-Dihydro-5,10-dimethylphenazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30302286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15546-75-5 | |
Record name | 5,10-Dihydro-5,10-dimethylphenazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15546-75-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 149969 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015546755 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 15546-75-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149969 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5,10-Dihydro-5,10-dimethylphenazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30302286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
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